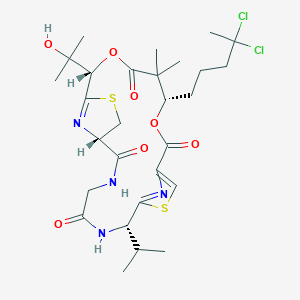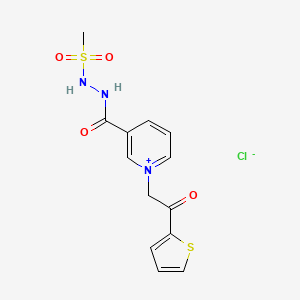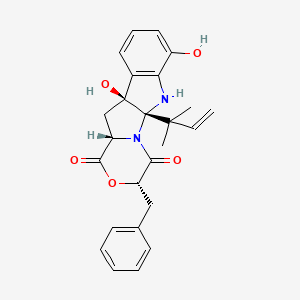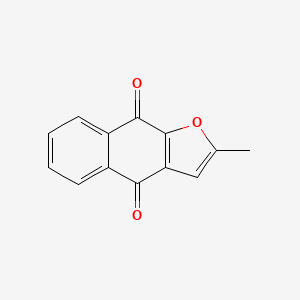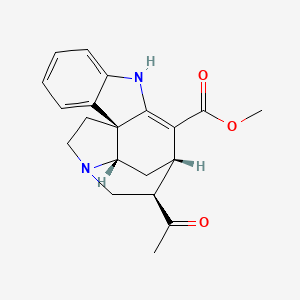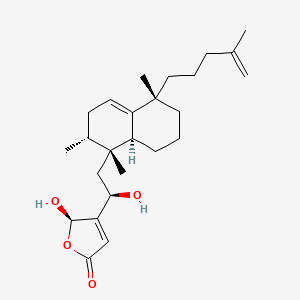
Dysidiolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dysidiolide is a natural product found in Dysidea etheria with data available.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Dysidiolide, isolated from the Caribbean sponge Dysidea etheria de Laubenfels, has drawn attention due to its potential biological activity and unique structure. A significant aspect of research on dysidiolide involves its total synthesis, a process vital for further biological studies. Miyaoka et al. (2001) established a novel total synthesis using an intramolecular Diels-Alder reaction, a key step for creating its complex structure (Miyaoka, Kajiwara, Hara, & Yamada, 2001). Similarly, other researchers have also focused on stereocontrolled total synthesis, crucial for understanding its biological interactions (Boukouvalas, Cheng, & Robichaud, 1998).
Biological Activity and Potential Applications
- The primary biological significance of dysidiolide lies in its inhibition of the protein phosphatase cdc25A. This enzyme plays a crucial role in cell division, and its inhibition by dysidiolide suggests potential applications in cancer treatment. Studies have shown dysidiolide's effectiveness in inhibiting cdc25A, indicating its antitumor activity at micromolar levels (J. Boukouvalas et al., 1998).
Development of Analogues and Derivatives
- Research has not only focused on dysidiolide itself but also on the synthesis of its analogues. Marcos et al. (2007) synthesized several sesterterpenolides analogues, demonstrating significant antitumor activity against various human carcinoma cells (Marcos et al., 2007). This approach is essential for developing more effective compounds based on dysidiolide's structure.
Propiedades
Número CAS |
182136-94-3 |
|---|---|
Nombre del producto |
Dysidiolide |
Fórmula molecular |
C25H38O4 |
Peso molecular |
402.6 g/mol |
Nombre IUPAC |
(2R)-3-[(1R)-2-[(1R,2R,5S,8aS)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]-1-hydroxyethyl]-2-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C25H38O4/c1-16(2)8-6-12-24(4)13-7-9-20-19(24)11-10-17(3)25(20,5)15-21(26)18-14-22(27)29-23(18)28/h11,14,17,20-21,23,26,28H,1,6-10,12-13,15H2,2-5H3/t17-,20-,21-,23-,24-,25-/m1/s1 |
Clave InChI |
JOYRNJIWPUZFBJ-IWTVZHICSA-N |
SMILES isomérico |
C[C@@H]1CC=C2[C@H]([C@]1(C)C[C@H](C3=CC(=O)O[C@H]3O)O)CCC[C@@]2(C)CCCC(=C)C |
SMILES |
CC1CC=C2C(C1(C)CC(C3=CC(=O)OC3O)O)CCCC2(C)CCCC(=C)C |
SMILES canónico |
CC1CC=C2C(C1(C)CC(C3=CC(=O)OC3O)O)CCCC2(C)CCCC(=C)C |
Sinónimos |
cladocoran B dysidiolide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![dodecyl-[(1S,2S,3R,4S,5S,6R)-2-fluoro-3,4,5,6-tetrahydroxycyclohexyl]oxyphosphinic acid](/img/structure/B1245022.png)
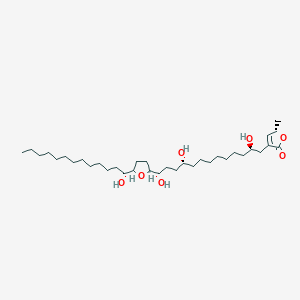
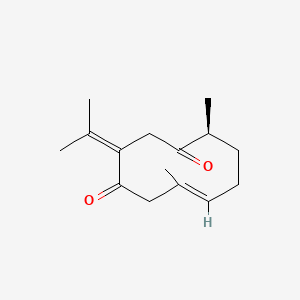
![4-(2-piperazin-1-ylacetyl)-7-[3-(trifluoromethyl)phenyl]-5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1245026.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3R)-4,4-difluoro-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]oxy-12-(3,3-dimethylbutanoyloxy)-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1245027.png)
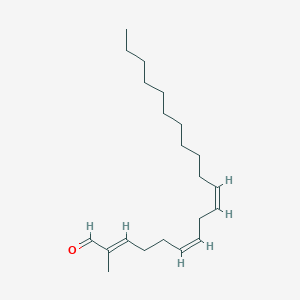
![(5R)-3-[4-[1-[(2R)-2,3-Dihydroxy-1-oxopropyl]-1,2,3,6-tetrahydro-4-pyridinyl]-3,5-difluorophenyl]-5-[(3-isoxazolyloxy)methyl]-2-oxazolidinone](/img/structure/B1245031.png)
![(2Z,6E)-8-[(1R,3R)-3-[(E)-4-carboxy-3-methylbut-3-enyl]-2,2-dimethyl-4-methylidenecyclohexyl]-6-methyl-2-(4-methylpent-3-enyl)octa-2,6-dienoic acid](/img/structure/B1245033.png)
![1-(7-{2-[2,6-dihydroxy-3-(3-methylbut-2-en-1-yl)benzoyl]-3-hydroxy-5-methylphenyl}-8,12-dihydroxy-4-methoxy-10-methyl-5-oxo-7,8-dihydro-5H-dibenzo[b,h][1,5]dioxonin-3-yl)-3-methylbutyl acetate](/img/structure/B1245034.png)
